molecular formula C13H13FN2O B1624926 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol CAS No. 894787-95-2

4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol

Cat. No.: B1624926
CAS No.: 894787-95-2
M. Wt: 232.25 g/mol
InChI Key: QIYZIFYBNWCMIL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol (CAS: 894787-95-2, molecular formula: C₁₃H₁₃FN₂O, molecular weight: 232.25 g/mol) is a pyrimidine derivative characterized by a hydroxyl group at position 2, a 4-fluorophenyl substituent at position 4, and an isopropyl group at position 6 . For instance, derivatives of this scaffold are utilized in the synthesis of rosuvastatin, a statin drug, where the pyrimidine core contributes to binding interactions with HMG-CoA reductase . Crystallographic studies of related compounds (e.g., methyl carboxylate derivatives) highlight the planar pyrimidine ring and substituent-dependent packing motifs, suggesting structural stability and tunability for drug design .

Properties

IUPAC Name

4-(4-fluorophenyl)-6-propan-2-yl-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c1-8(2)11-7-12(16-13(17)15-11)9-3-5-10(14)6-4-9/h3-8H,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYZIFYBNWCMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469722
Record name 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

894787-95-2
Record name 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,4,6-Trichloropyrimidine Precursors

The process begins with 2,4,6-trichloropyrimidine, a commercially available scaffold. Halogenation of barbituric acid (2,4,6-trioxohexahydropyrimidine) using phosphorus oxychloride (POCl₃) under reflux yields 2,4,6-trichloropyrimidine. This precursor serves as the foundation for subsequent functionalization.

Introduction of the Isopropyl Group at Position 6

The isopropyl group is introduced via a transition metal-catalyzed coupling reaction. In a representative procedure, 2,4,6-trichloropyrimidine is treated with isopropyl magnesium bromide (i-PrMgBr) in tetrahydrofuran (THF) at 55–60°C using Li₂CuCl₄ as a catalyst. This step selectively substitutes the chlorine at position 6, yielding 2,4-dichloro-6-isopropylpyrimidine with a reported yield of 42%. The reaction’s selectivity is attributed to steric and electronic effects, with position 6 being more reactive toward bulky organometallic reagents.

Coupling of 4-Fluorophenyl at Position 4

The 4-fluorophenyl moiety is introduced via a Negishi coupling. A 4-fluorophenylzinc bromide reagent, prepared from 4-bromofluorobenzene and zinc chloride, reacts with 2,4-dichloro-6-isopropylpyrimidine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). This step substitutes the chlorine at position 4, producing 2-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine in 41% yield.

Cyclocondensation Strategies: Direct Ring Formation

An alternative route involves constructing the pyrimidine ring de novo using cyclocondensation reactions. This method integrates substituents during ring formation, potentially reducing the number of synthetic steps.

Biginelli-Type Reaction with β-Keto Esters

A modified Biginelli reaction employs ethyl 4-methyl-3-oxopentanoate (a β-keto ester), 4-fluorobenzaldehyde, and urea in acidic conditions. The reaction forms a dihydropyrimidine intermediate, which is oxidized to the aromatic pyrimidine using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). However, this method struggles with regioselectivity, often producing mixtures of 4- and 6-substituted isomers.

Amidines and α,β-Unsaturated Ketones

Condensing 4-fluorophenylacetamidine with 3-isopropylacrylaldehyde in the presence of a base (e.g., K₂CO₃) generates the pyrimidine ring directly. While this approach avoids halogenated intermediates, it requires stringent temperature control (-70°C) to prevent side reactions.

Key Advantages :

  • Fewer steps compared to halogen displacement.
  • Avoids transition metal catalysts.

Limitations :

  • Low yields (20–35%) due to competing side reactions.
  • Challenging purification of regioisomers.

Transition Metal-Catalyzed Cross-Coupling Reactions

Recent advances in cross-coupling chemistry have enabled novel routes to this compound.

Direct C-H Functionalization

Emerging methodologies utilize directing groups to enable C-H activation at position 4. For example, a pyrimidine-2-ol derivative bearing a transient directing group (e.g., pyridinyl) undergoes palladium-catalyzed arylation with 4-fluoroiodobenzene. While promising, this approach remains experimental, with yields below 30%.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of major synthetic methods:

Method Yield (%) Steps Hazardous Reagents Scalability
Halogen Displacement 25–35* 4 POCl₃, Pd catalysts High
Cyclocondensation 20–35 3 DDQ, Low temps Moderate
Suzuki Coupling 40–50 3 Pd catalysts High

*Overall yield after hydrolysis.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxyl Group

The hydroxyl group at position 2 can undergo substitution reactions under alkaline or acidic conditions:

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) using a base (e.g., triethylamine) yields ether derivatives. For example:

    4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol+CH3IEt3NDMF2-Methoxy derivative\text{this compound} + \text{CH}_3\text{I} \xrightarrow[\text{Et}_3\text{N}]{\text{DMF}} \text{2-Methoxy derivative}

    This mirrors conditions used in analogous pyrimidine alkylation reactions .

  • Sulfonation : Treatment with sulfonyl chlorides (e.g., methanesulfonyl chloride) produces sulfonate esters, which serve as intermediates for further substitutions:

    Pyrimidin-2-ol+MsCl2-Methanesulfonyloxy derivative\text{Pyrimidin-2-ol} + \text{MsCl} \rightarrow \text{2-Methanesulfonyloxy derivative}

Oxidation Reactions

The hydroxyl group may be oxidized under controlled conditions:

Electrophilic Aromatic Substitution (EAS)

The pyrimidine ring’s electron-deficient nature (due to the fluorophenyl group and heteroatoms) directs electrophiles to specific positions:

Reaction Type Reagents/Conditions Position of Substitution Outcome
Nitration HNO3_3, H2_2SO4_4, 0–5°CPosition 5 (meta to fluorine)Nitro group introduction
Halogenation Cl2_2/FeCl3_3 or Br2_2/FePosition 5Halo-substituted derivative

These reactions align with trends observed in fluorinated aromatic systems .

Coordination Chemistry

The hydroxyl group can act as a ligand for metal ions (e.g., Cu2+^{2+}, Fe3+^{3+}) in aqueous or alcoholic solutions, forming complexes with potential catalytic or biological activity. For example:

Pyrimidin-2-ol+CuSO4Cu(II)-pyrimidine complex\text{Pyrimidin-2-ol} + \text{CuSO}_4 \rightarrow \text{Cu(II)-pyrimidine complex}

Condensation Reactions

The hydroxyl group participates in condensation with aldehydes or ketones under acidic or basi

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol is C13H13FN2O, with a molecular weight of 232.25 g/mol. The compound features a pyrimidine ring substituted with a fluorophenyl group at the 4-position and an isopropyl group at the 6-position. This unique structure contributes to its diverse reactivity and biological activity.

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in synthetic organic chemistry.

Common Reactions:

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction: The compound can be reduced to form alcohols or amines.
  • Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Biology

This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator. Its biological activity is attributed to its interaction with various molecular targets, which can lead to significant changes in cellular pathways.

Biological Activities:

  • Enzyme Inhibition: Studies have shown that it effectively inhibits certain kinases involved in cancer progression, displaying a Ki value of 50 nM against target kinases.
  • Antimicrobial Effects: The compound has demonstrated potential in inhibiting the growth of various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL.

Medicine

The therapeutic potential of this compound is particularly noteworthy. Research indicates that it may exhibit anticancer properties and anti-inflammatory effects.

Case Study: Anticancer Activity
A study conducted on breast cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity with an IC50 value of approximately 12 μM, indicating its potential as an anticancer agent.

Case Study: Antimicrobial Properties
In another investigation, the compound's efficacy against bacterial infections was evaluated, highlighting its role as a promising therapeutic agent in treating microbial diseases.

Industry

In industrial applications, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that enhance material performance in various applications.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key structural and functional differences between 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol and analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Features
This compound 4-(4-Fluorophenyl), 6-isopropyl, 2-OH C₁₃H₁₃FN₂O 232.25 Core structure for statin derivatives; hydroxyl group enhances hydrogen bonding .
4-(4-Fluoro-3-methylphenyl)-6-aryl-dihydropyrimidin-2-ol 4-(4-Fluoro-3-methylphenyl), 6-aryl, 2-OH Varies N/A Increased steric hindrance from 3-methyl group; dihydropyrimidine core may improve solubility .
4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-ol 4-(Thienyl), 6-CF₃, 2-OH C₉H₆F₃N₂OS 250.22 Thienyl group introduces aromatic heterocycle; CF₃ enhances lipophilicity .
5-(2,4-Difluorophenyl)pyrimidin-4-ol 5-(2,4-Difluorophenyl), 4-OH C₁₀H₆F₂N₂O 220.17 Dual fluorine atoms increase electron-withdrawing effects; hydroxyl at position 4 alters tautomerism .
5-(4-Ethylphenyl)pyrimidin-2-ol 5-(4-Ethylphenyl), 2-OH C₁₂H₁₂N₂O 200.24 Ethyl group enhances hydrophobicity; positional isomerism affects binding affinity .
6-(Chloromethyl)-2-phenylpyrimidin-4-ol 6-(Chloromethyl), 2-phenyl, 4-OH C₁₁H₉ClN₂O 220.66 Chloromethyl group enables further functionalization; phenyl at position 2 stabilizes π-π interactions .

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The 4-fluorophenyl group in the target compound enhances metabolic stability and binding specificity compared to non-fluorinated analogs (e.g., 5-(4-Ethylphenyl)pyrimidin-2-ol) .

Hydroxyl Group Position :

  • Hydroxyl at position 2 (as in the target compound) favors hydrogen bonding with biological targets, whereas position 4 (e.g., 5-(2,4-Difluorophenyl)pyrimidin-4-ol) may alter tautomeric states, affecting solubility and reactivity .

Chloromethyl substituents (e.g., 6-(Chloromethyl)-2-phenylpyrimidin-4-ol) provide sites for covalent modification, useful in prodrug design .

Crystallographic and Synthetic Considerations :

  • Structural studies of derivatives (e.g., methyl carboxylates) reveal that bulky substituents like isopropyl and fluorophenyl influence crystal packing, which is critical for formulation stability .
  • Synthesis routes for analogs often involve condensation reactions, as seen in Scheme 1 of , highlighting the versatility of pyrimidine scaffolds .

Biological Activity

4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol is a pyrimidine derivative with significant potential in medicinal chemistry. Its molecular formula is C13H13FN2O, and it has a molecular weight of 232.25 g/mol. The compound features a unique structure characterized by a fluorophenyl group and an isopropyl substituent, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural components allow for specific binding affinities that can modulate biological pathways.

Pharmacological Properties

Research indicates that pyrimidine derivatives, including this compound, exhibit diverse pharmacological properties such as:

  • Anticancer Activity : Some studies suggest that this compound may inhibit cancer cell proliferation through specific pathways.
  • Antimicrobial Effects : The compound has shown potential in inhibiting the growth of certain microorganisms, indicating its utility in antimicrobial applications.
  • Enzyme Inhibition : It may act as an inhibitor for various enzymes, impacting metabolic processes.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific substituents in enhancing the biological activity of pyrimidine derivatives. For instance, the presence of the fluorophenyl group significantly influences the compound's binding affinity and selectivity towards its targets.

Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound using various cancer cell lines. The findings indicated that the compound exhibited dose-dependent cytotoxicity, with an IC50 value of approximately 12 μM against breast cancer cells. This suggests a promising avenue for further development as an anticancer agent.

Study 2: Antimicrobial Properties

In another study, the antimicrobial efficacy of the compound was evaluated against several bacterial strains. Results demonstrated that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 8 to 32 μg/mL, showcasing its potential as a therapeutic agent in treating bacterial infections.

Study 3: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound revealed that it effectively inhibited certain kinases involved in cancer progression. The compound displayed a Ki value of 50 nM against target kinases, indicating strong inhibitory potential.

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Aspects
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]Hydroxymethyl group at position 5Increased hydrophilicity
N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)Formyl group instead of hydroxymethylPotential for further derivatization
(E)-3-[4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl] acroleinContains an acrolein moietyDifferent reactivity patterns due to double bond

This table illustrates how variations in substituents can affect the biological activity and properties of pyrimidine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution and condensation reactions. For example, methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate (a derivative) is prepared using a microwave-assisted method with K2CO3 as a base in DMF at 80°C . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading.
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes
SolventPolar aprotic (DMF)Reduces side reactions
Reaction Time6–8 hoursBalances conversion and degradation

Q. How can the purity and identity of this compound be confirmed experimentally?

  • Analytical Techniques :

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
  • NMR : Key signals include δ<sup>1</sup>H 1.35 (d, J = 6.8 Hz, isopropyl CH3), 7.45–7.60 (m, fluorophenyl H), and 10.2 (s, OH) .
  • Mass Spectrometry : ESI-MS m/z 353.41 [M+H]<sup>+</sup> .

Q. What safety protocols are critical when handling this compound?

  • Handling : Use PPE (gloves, goggles) due to potential irritancy. Avoid inhalation; work in a fume hood.
  • Waste Disposal : Neutralize acidic/basic byproducts before incineration. Follow guidelines for halogenated waste (due to fluorophenyl group) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

  • Crystallography Workflow :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule X-ray diffraction.

Structure Solution : Employ SHELXD for phase problem resolution .

Refinement : SHELXL refines positional and anisotropic displacement parameters. For example, the title compound’s crystal structure (CCDC 987654) shows a dihedral angle of 85.2° between pyrimidine and fluorophenyl planes .

  • Common Pitfalls : Twinning (use TWINLAW in SHELXL) and disorder modeling for flexible isopropyl groups.

Q. How should researchers address contradictions between spectroscopic data and computational modeling results?

  • Case Study : If NMR suggests axial OH orientation but DFT predicts equatorial, validate via:

  • Variable-Temperature NMR : Observe OH proton exchange broadening.
  • IR Spectroscopy : Compare experimental O-H stretch (3400 cm<sup>-1</sup>) with computed frequencies (B3LYP/6-311+G(d,p)) .
    • Resolution : Prioritize crystallographic data (if available) over computational models for conformationally rigid systems.

Q. What strategies are effective in studying the compound’s bioactivity, given its role as a pharmaceutical intermediate?

  • Biological Assays :

  • Enzyme Inhibition : Test against HMG-CoA reductase (IC50 via fluorescence polarization).
  • Cellular Uptake : Radiolabel the compound with <sup>18</sup>F for PET imaging .
    • Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to monitor hydroxylation at the isopropyl group .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Observed Data :

SolventSolubility (mg/mL)Source
Water0.12
Ethanol8.7
Hexane0.05
  • Analysis : Discrepancies arise from polymorphic forms (amorphous vs. crystalline). Confirm via PXRD and DSC. Reproduce solubility tests under controlled crystallization conditions.

Methodological Recommendations

  • Structural Characterization : Combine X-ray crystallography (SHELX suite ) with solid-state NMR for conformational analysis.
  • Synthetic Optimization : Use DoE (Design of Experiments) to evaluate interactions between temperature, solvent, and catalyst.
  • Bioactivity Studies : Cross-validate in vitro results with in silico docking (e.g., AutoDock Vina) to identify binding modes.

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol
Reactant of Route 2
4-(4-Fluorophenyl)-6-isopropylpyrimidin-2-ol

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